![molecular formula C12H17NO2 B13510033 Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
Ethyl 2-[(3-methylphenyl)methylamino]acetate
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Overview
Description
Ethyl 2-[(3-methylphenyl)methylamino]acetate is an organic compound with the molecular formula C12H17NO2 It is an ester derivative of phenylmethylamine and is characterized by the presence of an ethyl ester group attached to the amino group of the phenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3-methylphenyl)methylamino]acetate typically involves the reaction of 3-methylbenzylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Biological Activity
Ethyl 2-[(3-methylphenyl)methylamino]acetate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H19NO2. The compound features an ethyl ester group, a methylamino group, and a 3-methylphenyl moiety. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling cascades within cells.
- Hydrophobic Interactions : The presence of the phenyl ring enhances binding affinity through hydrophobic interactions, while the amino group can participate in hydrogen bonding with target proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer activity of this compound. For instance, it has shown cytotoxic effects on cancer cell lines such as A-431 and Jurkat. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence its potency against these cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A-431 | <10 | |
This compound | Jurkat | <15 | |
Doxorubicin (Control) | A-431 | 0.5 |
Case Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The IC50 values were determined using MTT assays, indicating effective growth inhibition.
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how this compound interacts with target proteins. These studies suggest that hydrophobic contacts play a crucial role in its binding affinity and subsequent biological activity.
Research Findings
Recent investigations have highlighted various aspects of the biological activity of this compound:
- Antibacterial Activity : In addition to anticancer properties, this compound has shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Potential Therapeutic Applications : Given its diverse biological activities, there is ongoing research into its potential therapeutic applications in treating infections and cancer.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[(3-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-6-4-5-10(2)7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
VZYJDUJYTLKUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC(=C1)C |
Origin of Product |
United States |
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